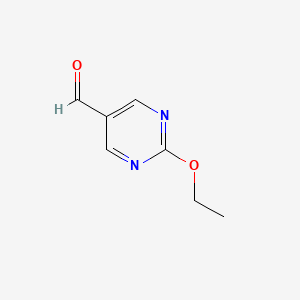

2-Ethoxypyrimidine-5-carbaldehyde

Description

2-Ethoxypyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2. The compound is distinguished by an ethoxy group (-OCH₂CH₃) at the 2-position and a formyl group (-CHO) at the 5-position . These substituents confer unique electronic and steric properties, making it a versatile intermediate in pharmaceutical synthesis and materials science. The ethoxy group enhances electron-donating effects, while the aldehyde functionality serves as a reactive site for nucleophilic additions or condensations, enabling its use in constructing complex molecules like carboxamides and heterocyclic frameworks .

Propriétés

IUPAC Name |

2-ethoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVADWRNQAZAOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401292145 | |

| Record name | 2-Ethoxy-5-pyrimidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312263-49-3 | |

| Record name | 2-Ethoxy-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312263-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-5-pyrimidinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401292145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypyrimidine-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxypyrimidine-5-carbaldehyde typically involves the reaction of ethoxyacetaldehyde with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for 2-Ethoxypyrimidine-5-carbaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often require the use of strong bases or acids as catalysts

Major Products:

Oxidation: 2-Ethoxypyrimidine-5-carboxylic acid.

Reduction: 2-Ethoxypyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the substituent used

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Ethoxypyrimidine-5-carbaldehyde serves as a crucial intermediate in the synthesis of several APIs, particularly those targeting neurological disorders. For instance, it has been utilized in the development of compounds that exhibit potent inhibitory effects on specific enzymes related to diseases such as Alzheimer's and Parkinson's .

Case Study: hLDHA Inhibitors

Recent studies have highlighted the compound's role in synthesizing ethyl pyrimidine-quinolinecarboxylate derivatives, which are potent inhibitors of the human lactate dehydrogenase A (hLDHA) enzyme. These derivatives have shown promising IC50 values below 5 µM, indicating their potential for cancer treatment .

Agricultural Applications

Development of Agrochemicals

The compound is also employed in the formulation of agrochemicals, including herbicides and fungicides. Its structure allows for modifications that enhance the efficacy of these chemicals against various pests and diseases affecting crops .

Case Study: Herbicide Development

Research has demonstrated that modifications of 2-ethoxypyrimidine-5-carbaldehyde can lead to the creation of novel herbicides with improved selectivity and lower toxicity profiles compared to traditional alternatives. This is particularly relevant in sustainable agriculture practices aimed at reducing chemical residues in food products .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, 2-ethoxypyrimidine-5-carbaldehyde is utilized to investigate enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and developing new therapeutic strategies .

Table 1: Summary of Enzyme Inhibition Studies

Material Science

Polymer Development

In material science, the compound contributes to formulating specialized materials with enhanced properties. Its derivatives are explored for use in polymers that require specific thermal or mechanical characteristics .

Analytical Chemistry

Reagent Applications

2-Ethoxypyrimidine-5-carbaldehyde is employed as a reagent in various analytical techniques. It assists in the detection and quantification of other compounds within complex mixtures, making it valuable for quality control in pharmaceutical manufacturing .

Mécanisme D'action

The mechanism of action of 2-Ethoxypyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 2-Ethoxypyrimidine-5-carbaldehyde with analogous pyrimidine derivatives, emphasizing substituent effects and applications:

Key Findings:

Reactivity : The ethoxy group in 2-Ethoxypyrimidine-5-carbaldehyde provides superior electron-donating effects compared to alkyl (e.g., ethyl, methyl) or thioether groups, facilitating electrophilic aromatic substitution and nucleophilic aldehyde reactions .

Synthetic Utility : 2-Ethoxypyrimidine-5-carbaldehyde is preferred over 2-Ethyl derivatives in amidation reactions due to its higher solubility in polar aprotic solvents (e.g., DMF, DMSO), as evidenced by its use in parallel synthesis of pyrimidine carboxamides .

Cost and Availability : Despite its utility, 2-Ethoxypyrimidine-5-carbaldehyde is significantly more expensive (€654/50mg) than analogs like 2-(1-methylethyl)pyrimidine-5-carbaldehyde (€448/250mg), reflecting challenges in introducing ethoxy groups during synthesis .

Stability: Compounds with electron-withdrawing groups (e.g., -SCH₃ in 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde) exhibit lower thermal stability compared to ethoxy-substituted derivatives .

Activité Biologique

2-Ethoxypyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant studies and data.

Chemical Structure and Properties

2-Ethoxypyrimidine-5-carbaldehyde features a pyrimidine ring with an ethoxy group at the 2-position and an aldehyde functional group at the 5-position. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial potential of various pyrimidine derivatives, including 2-Ethoxypyrimidine-5-carbaldehyde.

In Vitro Studies:

- A study conducted by Maddila et al. demonstrated that compounds with similar pyrimidine scaffolds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . Although specific data on 2-Ethoxypyrimidine-5-carbaldehyde was not highlighted, the structural similarities suggest potential efficacy.

- Another investigation reported that derivatives of pyrimidines showed antifungal activity against Fusarium oxysporum, indicating the broader antimicrobial potential of this class of compounds .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 2-Ethoxypyrimidine-5-carbaldehyde | Staphylococcus aureus | Potential |

| 2-Ethoxypyrimidine-5-carbaldehyde | Escherichia coli | Potential |

| Similar derivatives | Fusarium oxysporum | Significant |

Anticancer Properties

Research has also indicated that pyrimidine derivatives possess anticancer properties.

Mechanisms of Action:

- Pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as induction of apoptosis and disruption of cell cycle progression .

- Specific studies on related compounds suggest that they may target critical pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrimidine derivatives has been explored in several studies.

Case Studies:

- A study highlighted that certain substituted pyrimidines could reduce nitric oxide production in immune-activated cells, suggesting their potential as anti-inflammatory agents . This effect is crucial for conditions characterized by excessive inflammation.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of 2-Ethoxypyrimidine-5-carbaldehyde is essential for evaluating its therapeutic potential.

Absorption and Metabolism:

Q & A

What are the optimal synthetic routes for 2-Ethoxypyrimidine-5-carbaldehyde, and how can reaction conditions be optimized to maximize yield?

Basic Research Focus

The synthesis of 2-Ethoxypyrimidine-5-carbaldehyde typically involves nucleophilic substitution or oxidation reactions. For example, introducing the ethoxy group at the 2-position of a pyrimidine core can be achieved via alkylation using ethyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Subsequent oxidation of a hydroxymethyl or methyl group at the 5-position using oxidizing agents such as MnO₂ or TEMPO/NaClO can yield the aldehyde functionality . To optimize yield, reaction parameters like temperature (60–80°C for alkylation), solvent choice (DMF for solubility), and catalyst loadings (e.g., 10 mol% TEMPO) should be systematically tested. Purity can be enhanced via recrystallization from ethanol/water mixtures .

How can spectroscopic and crystallographic data be integrated to resolve structural ambiguities in 2-Ethoxypyrimidine-5-carbaldehyde derivatives?

Advanced Research Focus

Structural elucidation requires cross-validation of NMR (¹H, ¹³C, DEPT), IR, and mass spectrometry data. For instance, the aldehyde proton in 2-Ethoxypyrimidine-5-carbaldehyde appears as a singlet at ~9.8 ppm in ¹H NMR, while the ethoxy group shows a quartet near 1.4 ppm (CH₃) and a triplet at ~4.0 ppm (CH₂) . Discrepancies in NOE correlations or coupling constants may indicate conformational flexibility or impurities. Single-crystal X-ray diffraction (SHELX refinement) provides definitive confirmation of bond lengths and angles, especially for tautomeric forms or regiochemical ambiguities . For example, SHELXL can model disorder in the aldehyde group or ethoxy orientation .

What computational methods are suitable for predicting the reactivity of 2-Ethoxypyrimidine-5-carbaldehyde in nucleophilic addition reactions?

Advanced Research Focus

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict electrophilic sites. The aldehyde group’s LUMO energy indicates susceptibility to nucleophilic attack, while the pyrimidine ring’s electron-withdrawing effect enhances reactivity . Solvent effects (PCM model) and transition-state analysis (IRC calculations) can optimize conditions for reactions like Grignard additions or condensations. For example, activation energy barriers for imine formation with anilines can guide temperature selection (e.g., 25–40°C) .

How should researchers address contradictory data in the stability analysis of 2-Ethoxypyrimidine-5-carbaldehyde under varying pH conditions?

Advanced Research Focus

Stability studies under acidic (pH 2–4), neutral (pH 7), and basic (pH 9–11) conditions should employ HPLC or LC-MS to track degradation products. For instance, aldehyde oxidation to carboxylic acids under basic conditions or ring hydrolysis under strong acids may occur . Conflicting results (e.g., unexpected stability at pH 5) require kinetic modeling (Arrhenius plots) and control experiments to rule out solvent or temperature artifacts. Redundant assays (UV-Vis, NMR stability tracking) and statistical tools (ANOVA for replicate data) improve reliability .

What strategies are effective for designing bioactivity assays for 2-Ethoxypyrimidine-5-carbaldehyde derivatives targeting enzyme inhibition?

Advanced Research Focus

Structure-activity relationship (SAR) studies should begin with molecular docking (AutoDock Vina) against target enzymes (e.g., kinases or oxidoreductases). In vitro assays (IC₅₀ determination) require optimizing substrate concentrations and incubation times . For example, antiglycation activity can be assessed via bovine serum albumin (BSA)-glucose models, with fluorescence readings at 370/440 nm . Contradictory IC₅₀ values between enzyme types (e.g., α-glucosidase vs. β-glucuronidase) may reflect off-target effects, necessitating selectivity profiling and co-crystallization studies .

How can researchers leverage crystallographic data (e.g., CCDC entries) to validate synthetic intermediates of 2-Ethoxypyrimidine-5-carbaldehyde?

Basic Research Focus

Public databases like the Cambridge Crystallographic Data Centre (CCDC) provide reference structures for pyrimidine derivatives. For instance, CCDC-762860 includes bond parameters for cobalt(II) complexes with pyrimidine ligands, aiding in validating metal-coordination sites in synthetic intermediates . SHELXD or SHELXE can solve crystal structures from X-ray data, while Mercury software visualizes packing diagrams to assess hydrogen bonding or π-π interactions influencing stability .

What methodologies are recommended for analyzing the electronic effects of substituents on the pyrimidine ring’s aldehyde reactivity?

Advanced Research Focus

Hammett plots correlating substituent σ values with reaction rates (e.g., aldol condensation) quantify electronic effects. Electrochemical methods (cyclic voltammetry) measure redox potentials of the aldehyde group, while UV-Vis spectroscopy tracks charge-transfer transitions . For 2-Ethoxypyrimidine-5-carbaldehyde, the ethoxy group’s +M effect may reduce electrophilicity compared to methoxy analogs, requiring comparative DFT studies .

How can researchers mitigate side reactions during functionalization of the aldehyde group in 2-Ethoxypyrimidine-5-carbaldehyde?

Basic Research Focus

Protecting the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) prevents undesired nucleophilic additions during functionalization of other sites. Reductive amination with NaBH₃CN or STAB in methanol at 0–5°C minimizes over-reduction of the aldehyde . Side products (e.g., Schiff bases) can be removed via column chromatography (silica gel, hexane/EtOAc gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.